
Faropenem daloxate
概要
説明
Faropenem medoxil is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
Faropenem medoxomil is an ester prodrug derivative of the beta-lactam antibiotic [faropenem]. The prodrug form of faropenem offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug. Faropenem medoxomil is a broad-spectrum antibiotic that is highly resistant to beta-lactamase degradation. It is being developed jointly by Replidyne, Inc. and Forest Laboratories, Inc.
Faropenem Medoxomil is a daloxate ester prodrug form of faropenem, a penem with a tetrahydrofuran substituent at position C2, with broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes. Faropenem medoxomil is hydrolyzed in vivo to release the active free acid. Compared with imipenem, faropenem has improved chemical stability and reduced central nervous system effects. In addition, faropenem is resistant to hydrolysis by many beta-lactamases.
作用機序
Target of Action
Faropenem daloxate, like other beta-lactam antibiotics, primarily targets the bacterial cell wall . It interacts with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .
Mode of Action
This compound inhibits the synthesis of bacterial cell walls by preventing the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting this pathway, this compound disrupts the bacterial cell wall structure, leading to bacterial cell lysis and death .
Pharmacokinetics
This compound is an ester prodrug derivative of the beta-lactam antibiotic faropenem . The prodrug form offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug . Faropenem is approximately 90–95% bound to serum proteins . The half-life of faropenem sodium is approximately 0.8 hours . Administration of faropenem sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC .
Result of Action
This compound has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . Its activity against gram-negative organisms is more reserved . In vivo data suggest that faropenem is efficacious in treating community-acquired infections including uncomplicated skin and skin structure infections .
生化学分析
Biochemical Properties
Faropenem Daloxate interacts with penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of peptidoglycan, a major component of bacterial cell walls . It has a broad antibacterial spectrum, a potent penicillin-binding protein affinity, and good β-lactamase stability . It is highly active against all the anaerobes tested and was bactericidal against both β-lactamase-positive and -negative anaerobes .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It acts by inhibiting the synthesis of bacterial cell walls, thereby exerting its antibacterial effects . It has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidogylcan synthesis .
Temporal Effects in Laboratory Settings
This compound has been observed to have a maximum bactericidal effect at 10 × MIC at between 12 and 24 hours . More data may help to characterize this compound’s place in antimicrobial therapy .
生物活性
Faropenem daloxate is an oral penem antibiotic that has garnered attention for its efficacy against a range of bacterial pathogens, particularly those responsible for respiratory and systemic infections. As a member of the beta-lactam class, it exhibits biological activity through its ability to inhibit bacterial cell wall synthesis, making it a valuable option in antimicrobial therapy.
Antibacterial Efficacy
This compound has demonstrated potent antibacterial activity against various pathogens, including anaerobic and aerobic bacteria. Key findings from studies include:
- In Vitro Activity : this compound has shown significant in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) often below 0.5 mg/L for anaerobes .
- Clinical Trials : In a multicenter study comparing this compound (300 mg) to cefuroxime axetil (250 mg) for treating acute sinusitis, both drugs exhibited similar clinical efficacy (89.0% vs. 88.4%) with no significant difference in bacteriological success rates .
Pharmacokinetics
This compound is characterized by high oral bioavailability (approximately 70-80% when administered as an ester prodrug) . This pharmacokinetic profile allows for effective oral administration, which is a significant advantage over traditional carbapenems that require parenteral delivery.
Resistance Patterns
The emergence of antibiotic resistance is a critical concern in treating bacterial infections. This compound's mechanism of action and its structural properties may influence resistance development. Studies suggest that while it is effective against many pathogens, careful monitoring is necessary to prevent the emergence of resistance, particularly in Enterobacterales .
Clinical Efficacy in Acute Sinusitis
A notable clinical trial involved 452 patients with acute sinusitis who were treated with either this compound or cefuroxime axetil. The results indicated:
- Clinical Cure Rates : At 28-35 days post-therapy, the continued clinical cure rate was 92.6% for the faropenem group compared to 94.9% for the cefuroxime group.
- Bacteriological Success : The eradication rates for S. pneumoniae were 97.3% for this compound and 96.3% for cefuroxime axetil, indicating comparable efficacy in eliminating the pathogen from patients .
Side Effects and Tolerability
Both drugs were well tolerated among patients, with adverse events reported at similar rates (9.5% for faropenem and 10.3% for cefuroxime). Common side effects included gastrointestinal disturbances such as diarrhea and nausea .
Comparative Data Table
Parameter | This compound | Cefuroxime Axetil |
---|---|---|
Dosage | 300 mg twice daily | 250 mg twice daily |
Clinical Cure Rate (28-35 days) | 92.6% | 94.9% |
Bacteriological Success Rate | 91.5% | 90.8% |
Common Side Effects | Diarrhea, nausea | Diarrhea, nausea |
科学的研究の応用
Mechanism of Action and Pharmacological Profile
Faropenem daloxate operates as a beta-lactam antibiotic, similar to penicillins and cephalosporins, by inhibiting bacterial cell wall synthesis. Its unique structure allows it to resist hydrolysis by many beta-lactamases, which are enzymes produced by bacteria to confer resistance against traditional antibiotics. This characteristic enhances its effectiveness against a range of gram-positive and gram-negative pathogens.
Respiratory Tract Infections
This compound has been evaluated for its efficacy in treating acute bacterial sinusitis (ABS) and community-acquired pneumonia (CAP). A multicenter, randomized controlled trial compared this compound with cefuroxime axetil in patients with ABS. The results indicated that this compound was statistically equivalent to cefuroxime axetil in terms of clinical efficacy, with a clinical cure rate of 89% versus 88% for cefuroxime at the 7-16 days post-therapy assessment . Furthermore, at 28-35 days post-therapy, the continued clinical cure rates were 92.6% for this compound and 94.9% for cefuroxime axetil .
Table 1: Efficacy Comparison in Acute Bacterial Sinusitis
Treatment | Clinical Cure Rate (Days 7-16) | Clinical Cure Rate (Days 28-35) |
---|---|---|
This compound | 89% | 92.6% |
Cefuroxime Axetil | 88% | 94.9% |
Urinary Tract Infections (UTIs)
This compound has also been investigated for its role in managing urinary tract infections (UTIs), particularly complicated UTIs (cUTIs). A study involving responses from Indian urologists indicated that a significant majority perceived faropenem as an effective treatment option. Approximately 66.4% of respondents believed it was effective for cUTI management, citing its broad-spectrum activity and lower resistance rates compared to other antibiotics . The study highlighted that faropenem was well-tolerated and had a favorable safety profile.
Table 2: Perception of Faropenem in UTI Management
Parameter | Percentage (%) |
---|---|
Effective for cUTI | 66.4 |
Found safe | 68.5 |
Used as alternative therapy | 4.6 |
Safety Profile
The safety profile of this compound has been assessed in several studies, showing a low incidence of adverse events compared to traditional antibiotics like cefuroxime axetil. In the aforementioned sinusitis trial, drug-related events were reported in only 9.5% of patients treated with this compound . Common side effects included gastrointestinal disturbances such as diarrhea and nausea, which were comparable to those observed with cefuroxime axetil.
Case Studies and Real-World Data
Real-world data from urologists in India support the findings from clinical trials regarding the effectiveness of this compound in treating UTIs. A survey conducted among urologists indicated that the majority found faropenem effective and safe for use in cUTI management . The study's results emphasize the shifting trend towards using faropenem due to increasing resistance patterns among common uropathogens.
化学反応の分析
Structural Features and Prodrug Activation
Faropenem daloxate is an ester prodrug of faropenem, a synthetic penem antibiotic. Its chemical structure includes a sulfur atom at position C1 and a chiral tetrahydrofuran substituent at C2, which enhances chemical stability and reduces central nervous system toxicity compared to other carbapenems like imipenem . The prodrug’s daloxate ester group improves oral bioavailability, enabling systemic release of the active faropenem upon in vivo hydrolysis .
Key Structural Elements
-
C1 Sulfur Atom : Reduces intra-ring stress compared to carbapenems, contributing to stability .
-
C2 Tetrahydrofuran : Provides resistance to β-lactamase-mediated hydrolysis and improved pharmacokinetics .
-
Trans Configuration at C6 : Enhances stability and β-lactamase resistance .
Prodrug Hydrolysis Reaction
This compound undergoes enzymatic hydrolysis to release the active faropenem. The reaction involves cleavage of the ester bond between the faropenem core and the daloxate moiety .
Reaction Mechanism
This hydrolysis occurs in vivo, primarily in the liver and intestinal tissues, ensuring rapid systemic availability of the active antibiotic .
Enzyme Interactions and β-Lactamase Resistance
Kinetic Comparison with Meropenem
Parameter | Faropenem | Meropenem |
---|---|---|
kinact/Kapp | 39 ± 3 μM⁻¹ min⁻¹ | 6.5 ± 0.5 μM⁻¹ min⁻¹ |
khydrol | 4.4 × 10⁻³ min⁻¹ | 1.0 × 10⁻³ min⁻¹ |
Spontaneous Hydrolysis | Not detected | Slow |
Faropenem inactivates LdtMt1 (a mycobacterial L,D-transpeptidase) 14-fold more efficiently than meropenem, as evidenced by its higher kinact/Kapp ratio .
Mechanism of Action
Faropenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) and transpeptidases, preventing cross-linking of peptidoglycan chains .
Reaction Steps
-
Binding : Faropenem interacts with PBPs via its β-lactam ring.
-
Acylation : The β-lactam ring opens, forming a covalent acyl-enzyme intermediate.
-
Inhibition : The stable intermediate blocks transpeptidase activity, halting cell wall synthesis .
β-Lactamase Hydrolysis Susceptibility
While faropenem resists most β-lactamases, BlaC (a class A enzyme) hydrolyzes it with low catalytic efficiency (kcat/Km = 2.0 × 10⁴ M⁻¹ min⁻¹) . This contrasts with carbapenems, which are typically resistant to class A enzymes but vulnerable to class D carbapenemases .
Key Resistance Mechanisms
-
Structural Stability : The C1 sulfur and C2 tetrahydrofuran reduce β-lactamase-mediated hydrolysis .
-
Limited Activity : Ineffective against MRSA, Enterococcus faecium, and Pseudomonas aeruginosa .
Experimental Findings and Clinical Relevance
In vitro studies demonstrate faropenem’s activity against respiratory pathogens (e.g., Streptococcus pneumoniae, Haemophilus influenzae) and anaerobes, but limited efficacy against Gram-negative organisms like Enterobacter spp. . Clinical trials highlight its utility in treating community-acquired infections, though FDA approval hurdles persist due to trial design concerns .
特性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9-,11+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBKWZPHJOEQAO-DVPVEWDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)C2=C(S[C@H]3N2C(=O)[C@@H]3[C@@H](C)O)[C@H]4CCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Like other beta-lactam antibiotics, faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria. It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidogylcan synthesis. | |
Record name | Faropenem medoxomil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05659 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
141702-36-5 | |
Record name | Faropenem medoxomil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141702-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Faropenem medoxomil [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141702365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Faropenem medoxomil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05659 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FAROPENEM MEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OK523O4FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does faropenem interact with its bacterial target and what are the downstream effects?
A1: Faropenem, the active metabolite of faropenem daloxate, targets bacterial transpeptidases, specifically LdtMt2 in Mycobacterium tuberculosis [, ]. Transpeptidases are crucial enzymes involved in the final stages of peptidoglycan biosynthesis, responsible for crosslinking peptidoglycan strands to form a rigid cell wall. Faropenem forms a stable covalent bond with the active site cysteine residue (Cys354) of LdtMt2, leading to its irreversible inhibition [, ]. This inhibition disrupts cell wall synthesis, ultimately leading to bacterial cell death.
Q2: What is the mechanism behind the improved oral bioavailability of faropenem medoxomil compared to faropenem?
A2: Faropenem medoxomil is a prodrug of faropenem, designed to improve oral bioavailability []. While faropenem itself is susceptible to hydrolysis by dehydropeptidase-I enzymes in the gut, faropenem medoxomil is designed to be more resistant to this degradation. Once absorbed, faropenem medoxomil is rapidly hydrolyzed in the plasma to release the active faropenem. This strategy bypasses the gut dehydropeptidase-I barrier, resulting in higher faropenem concentrations reaching the systemic circulation and enhancing oral bioavailability.
Q3: What clinical trials have been conducted with this compound and what were the main findings?
A3: this compound has been investigated in multiple clinical trials for respiratory tract infections, including acute bacterial sinusitis, community-acquired pneumonia, and acute exacerbations of chronic bronchitis [, ]. Trials have demonstrated non-inferiority of faropenem to comparators like cefuroxime axetil and azithromycin in these indications [, ]. Additionally, it has been studied for uncomplicated skin and skin structure infections, demonstrating efficacy in this context as well []. Pediatric formulations have also been explored in trials for acute otitis media [].
Q4: Has resistance to faropenem been observed and are there any known cross-resistance patterns?
A4: While faropenem exhibits broad-spectrum activity, including against some extended-spectrum β-lactamase (ESBL)-producing strains, information on specific resistance mechanisms and cross-resistance patterns is limited within the provided abstracts [, , ]. Further research is crucial to fully elucidate these aspects and guide appropriate clinical use.
Q5: What is the current developmental status of faropenem medoxomil?
A6: Faropenem medoxomil faced a setback in 2006 when the FDA issued a non-approvable letter for its New Drug Application []. This prompted Replidyne, the developing company at the time, to conduct further phase III trials to address the FDA's concerns, focusing on respiratory tract infections like acute bacterial sinusitis, community-acquired pneumonia, and acute exacerbations of chronic bronchitis []. The development status beyond this point requires referencing updated information sources.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。